molecular formula C19H19NO4 B050406 Cassythicine CAS No. 5890-28-8

Cassythicine

Cat. No. B050406
CAS RN: 5890-28-8
M. Wt: 325.4 g/mol
InChI Key: MPWZJVCAMFAIGV-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of cassythicine and related compounds has been explored through various organic synthesis methods. Notably, the total synthesis of (-)-cassine, a compound related to cassythicine, was achieved via PdCl(2)-catalyzed cyclization, showcasing the methodology applicable to cassythicine derivatives. This synthesis approach emphasizes the importance of cyclization reactions in forming the complex alkaloid structures characteristic of this chemical family (Makabe et al., 2003).

Molecular Structure Analysis

Cassythicine's structure is characterized by its aporphine backbone, typically consisting of a tetracyclic ring system. This structure includes a distinctive arrangement of carbon atoms along with nitrogen, which plays a crucial role in the molecule's biological activity. The major alkaloid from Cassytha species, cassythicine, was first identified as (+)-9-hydroxy-10-methoxy-1,2-methylenedioxyaporphine, highlighting its complex molecular architecture and the presence of methoxy and methylenedioxy groups contributing to its chemical behavior (Johns et al., 1966).

Scientific Research Applications

  • Summary of the Application : Cassythicine has been identified as a potential antiviral therapeutic against Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2), the virus responsible for COVID-19 . This application is particularly relevant given the global health crisis caused by the COVID-19 pandemic.
  • Methods of Application or Experimental Procedures : The application of Cassythicine in this context was determined through virtual screening and molecular docking . These are computational techniques used in drug discovery to predict how small molecules, such as Cassythicine, may bind to an enzyme of the virus (in this case, SARS-CoV-2’s main protease). The docking score, a measure of the predicted binding affinity, was -8.6 kcal/mol .
  • Results or Outcomes : The results of the virtual screening and molecular docking suggested that Cassythicine could potentially inhibit SARS-CoV-2’s main protease . This is significant because the main protease plays a crucial role in the replication of the virus, and inhibiting it could therefore stop the virus from proliferating.

properties

IUPAC Name

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWZJVCAMFAIGV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331767
Record name Cassythicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cassythicine

CAS RN

5890-28-8
Record name Cassythicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5890-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cassythicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
SR Johns, JA Lamberton… - Australian Journal of …, 1966 - CSIRO Publishing
… is (+)-9-hydroxy-10-methoxy-1,2-methylenedioxyaporphine (cassythicine), which has not … to be the noraporphine corresponding to cassythicine and it is presumably identical with the …
Number of citations: 14 www.publish.csiro.au
T Kametani, K Fukumoto, S Shibuya… - Journal of the …, 1972 - pubs.rsc.org
Total syntheses of some aporphine, proaporphine, and morphinandienone alkaloids by photolysis of phenolic bromoisoquinolines are described. The 8-bromo-1-(3-hydroxybenzyl)…
Number of citations: 32 pubs.rsc.org
H Hara, F Hashimoto, O HOSINO… - Chemical and …, 1986 - jstage.jst.go.jp
… This paper deals with syntheses of (i)-N—methyllaurotetanine (1), (i )-cassythicine (2), and (j: )-9-hydroxy-1,2,3,10-tetramethoxyaporphine (3) by the above methodology, as well …
Number of citations: 16 www.jstage.jst.go.jp
MLB Pinheiro, CM Xavier, ADL de Souza… - Journal of the Brazilian …, 2009 - SciELO Brasil
… and 13 C NMR chemical shift assignments for cassythicine 3, as well as their heteronuclear … Here, we report all NMR data obtained in both CDCl 3 and methanol-d 4 for cassythicine (3)…
Number of citations: 55 www.scielo.br
原博, 橋本文章, 星野修, 梅澤文輔 - Chemical and Pharmaceutical …, 1986 - jlc.jst.go.jp
… This paper deals with syntheses of (i)-N—methyllaurotetanine (1), (i )-cassythicine (2), and (j: )-9-hydroxy-1,2,3,10-tetramethoxyaporphine (3) by the above methodology, as well …
Number of citations: 3 jlc.jst.go.jp
S Syazreen Nadia - 2012 - studentsrepo.um.edu.my
The phytochemical study on the leaves of Litsea grandis and on the barks of Litsea lancifolia involved extraction and separation of alkaloids by using dichloromethane as a solvent. The …
Number of citations: 2 studentsrepo.um.edu.my
DY Si, SX Zhao, JZ Deng - Journal of natural products, 1992 - ACS Publications
Chromatographic separation of the EtOH extract from the aerial parts of Stephania tetrandra resulted in the isolation of a novel 4, 5-dioxoaporphine alkaloid, stephadione [1], together …
Number of citations: 16 pubs.acs.org
H Bora, M Kamle, H Hassan, A Al-Emam, S Chopra… - Viruses, 2022 - mdpi.com
… In SARS-CoV-2 M pro -cassythicine docked complex two single hydrogen bonds at residues Gly 143 and Glu 166 , were formed while His 41 exhibited π-π stacking (Figure 2). …
Number of citations: 3 www.mdpi.com
P STUDIES, TB FROM - sid.ir
A new neolignan [1], 3, 4-dimethoxy-3′, 4′-methylenedioxy-2, 9-epoxy-6, 7-cyclo-1, 8-neolign-11-en-5 (5H)-one, named (+)-kunstlerone from the leaf was isolated from Beilschmiedia …
Number of citations: 2 www.sid.ir
SN Sulaiman, MR Mukhtar, AHA Hadi, K Awang… - Molecules, 2011 - mdpi.com
A new bisbenzylisoquinoline, lancifoliaine (1), together with seven known alkaloids – N-allyllaurolitsine (2), reticuline (3), actinodaphnine, norboldine, pallidine, cassythicine and …
Number of citations: 25 www.mdpi.com

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